molecular formula C15H11BrN2O3 B4402959 5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one

5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one

Cat. No.: B4402959
M. Wt: 347.16 g/mol
InChI Key: ZGEHUYODCJIRMD-UHFFFAOYSA-N
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Description

5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom, a nitrobenzyl group, and an indolone core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium catalyst.

    Substitution: Various nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, organoboron reagents, bases like potassium carbonate (K2CO3).

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted indolone derivatives.

    Coupling: Formation of more complex indole-based compounds.

Scientific Research Applications

5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-(4-aminobenzyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with an amino group instead of a nitro group.

    5-chloro-3-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one is unique due to the combination of its bromine and nitrobenzyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-10-3-6-14-12(8-10)13(15(19)17-14)7-9-1-4-11(5-2-9)18(20)21/h1-6,8,13H,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHUYODCJIRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C3=C(C=CC(=C3)Br)NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one
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5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one
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5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one
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5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one
Reactant of Route 5
5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one
Reactant of Route 6
5-Bromo-3-[(4-nitrophenyl)methyl]-1,3-dihydroindol-2-one

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